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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deposition of molybdenum-

titanium (Mo-Ti) thin films using sputtering techniques. This document includes key properties

of Mo-Ti films, detailed experimental protocols for their deposition, and potential applications,

particularly focusing on areas of interest for scientific and biomedical research.

Introduction to Molybdenum-Titanium Sputtering
Targets
Molybdenum-titanium (Mo-Ti) sputtering targets are used to deposit thin films with a

combination of the desirable properties of both metals. Sputtering is a physical vapor

deposition (PVD) technique where atoms are ejected from a target material and deposited onto

a substrate.[1] Mo-Ti films are of interest for various applications, including semiconductors,

displays, and protective coatings, due to their potential for high strength, corrosion resistance,

and tunable electrical properties.[2][3] In the biomedical field, titanium alloys are widely used

for implants due to their biocompatibility, and the addition of molybdenum can further enhance

mechanical properties and corrosion resistance.[2][3]
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The properties of sputtered Mo-Ti thin films are highly dependent on the deposition parameters,

such as sputtering power, working gas pressure, and the composition of the sputtering target.

By controlling these parameters, the film's stoichiometry, microstructure, and, consequently, its

mechanical and electrical properties can be tailored.

Electrical Properties
The electrical resistivity of Mo-Ti alloy thin films is a critical parameter for electronic

applications. The resistivity can be tuned by adjusting the relative concentrations of

molybdenum and titanium. The overall resistivity of the alloy film is influenced by the individual

resistivities of Mo and Ti and the alloy's microstructure. Sputtering parameters play a significant

role; for instance, increasing the sputtering power generally leads to a decrease in the

resistivity of individual Mo and Ti films due to improved crystallinity.[4][5] Conversely, higher

argon pressure during sputtering can increase resistivity.[6]

Table 1: Influence of Sputtering Parameters on the Electrical Resistivity of Sputtered

Molybdenum and Titanium Thin Films.

Parameter
Effect on Molybdenum
(Mo) Thin Films

Effect on Titanium (Ti) Thin
Films

Sputtering Power

Increasing power generally

decreases resistivity due to

denser film formation and

larger grain size.[4][5]

Increasing power tends to

decrease resistivity as the

crystallinity of the films

improves.

Argon Pressure

Higher pressure often leads to

increased resistivity due to

more porous film structures.[6]

The effect can vary, but higher

pressure can lead to changes

in film density and structure,

affecting resistivity.

Substrate Temperature

Increasing temperature can

lower resistivity by promoting

better crystallinity.[7]

Higher substrate temperatures

can influence crystal structure

and grain size, thereby

affecting resistivity.

Note: The combined effect in a Mo-Ti alloy will depend on the specific composition and

deposition conditions.
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Mechanical Properties
The mechanical properties of Mo-Ti thin films, such as hardness and elastic modulus, are

crucial for applications requiring durable coatings. The addition of molybdenum to titanium can

enhance these properties.[3] Nanoindentation is a common technique used to measure the

hardness and elastic modulus of thin films.[7] The microstructure, which is controlled by

sputtering parameters, is a key determinant of the mechanical performance of the film.

Table 2: Mechanical Properties of Sputtered Molybdenum and Titanium Thin Films.

Property
Molybdenum (Mo) Thin
Films

Titanium (Ti) Thin Films

Hardness

Can be influenced by grain

size and internal stress, which

are dependent on sputtering

conditions.[7]

Hardness values can range

from approximately 7 to 13

GPa depending on the

deposition parameters.[8][9]

Elastic Modulus

Varies with deposition

temperature and

microstructure.[7]

Can range from approximately

126 to 180 GPa.[8][9]

Internal Stress

Can be either compressive or

tensile depending on the

sputtering pressure.[6]

Can be controlled by

deposition parameters,

transitioning from compressive

to tensile stress.[8]

Experimental Protocols
The following protocols provide a general framework for the deposition of Mo-Ti thin films using

DC magnetron sputtering. The exact parameters will need to be optimized for the specific

sputtering system and desired film properties.

Substrate Preparation
Select a suitable substrate (e.g., silicon wafer, glass slide, or a specific device component).
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Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning

procedure involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and

deionized water, each for 10-15 minutes.[5]

Dry the substrate thoroughly using a nitrogen gun.

Mount the cleaned substrate onto the substrate holder in the sputtering chamber.

DC Magnetron Co-Sputtering of Mo-Ti Thin Films
This protocol describes the co-sputtering process from separate Mo and Ti targets to create an

alloyed thin film.

System Preparation:

Load the high-purity Molybdenum (99.95% or higher) and Titanium (99.99% or higher)

sputtering targets into their respective magnetron guns.

Ensure the substrate holder is positioned at the desired target-to-substrate distance

(typically 5-15 cm).

Vacuum Pumping:

Evacuate the sputtering chamber to a base pressure of at least 5 x 10-6 Torr to minimize

contamination from residual gases.

Deposition Process:

Introduce high-purity Argon (Ar) gas into the chamber. The working pressure is a critical

parameter and typically ranges from 1 to 10 mTorr.[6]

Set the desired sputtering power for both the Mo and Ti targets. The relative power applied

to each target will control the composition of the resulting film. This requires careful

calibration for a specific system.

If desired, heat the substrate to a specific temperature to influence film properties.
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Pre-sputter the targets for 5-10 minutes with the shutter closed to clean the target

surfaces.[5]

Open the shutter to begin the deposition of the Mo-Ti thin film onto the substrate.

The deposition time will determine the final thickness of the film.

Post-Deposition:

Once the desired thickness is achieved, close the shutter and turn off the power to the

sputtering guns.

Allow the substrate to cool down in a vacuum or in an inert gas atmosphere.

Vent the chamber to atmospheric pressure and carefully remove the coated substrate.

Table 3: Example Sputtering Parameters for Mo-Ti Thin Film Deposition.

Parameter Range / Value Purpose

Base Pressure < 5 x 10-6 Torr Minimize contamination

Working Gas Argon (Ar) Sputtering medium

Working Pressure 1 - 10 mTorr
Influences film density and

stress[6]

Mo Target Power (DC) 50 - 300 W
Controls Mo deposition rate

and film properties[5]

Ti Target Power (DC) 50 - 300 W
Controls Ti deposition rate and

film properties

Substrate Temperature Room Temperature - 400°C
Affects crystallinity and

microstructure[7]

Target-to-Substrate Distance 5 - 15 cm
Affects deposition rate and

uniformity

Deposition Time Variable Determines film thickness
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Characterization of Mo-Ti Thin Films
After deposition, a variety of techniques can be used to characterize the properties of the Mo-Ti

thin films:

Thickness: Stylus profilometry or ellipsometry.

Composition: Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron

Spectroscopy (XPS).

Crystal Structure: X-ray Diffraction (XRD).

Surface Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy

(AFM).

Electrical Resistivity: Four-point probe measurement.

Mechanical Properties: Nanoindentation.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for depositing and characterizing Mo-Ti

thin films.
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Caption: Workflow for Mo-Ti thin film deposition and characterization.

Logical Relationship of Sputtering Parameters and Film
Properties
The diagram below illustrates the cause-and-effect relationships between key sputtering

parameters and the resulting thin film properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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